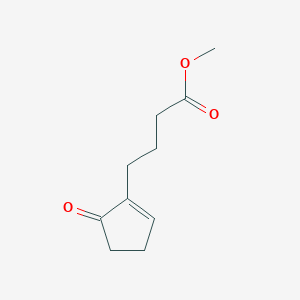
1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring and a butanoic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester typically involves the esterification of 1-Cyclopentene-1-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical pathways. The cyclopentene ring may interact with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
- 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester
- 1-Cyclopentene-1-carboxylic acid, methyl ester
Comparison: 1-Cyclopentene-1-butanoic acid, 5-oxo-, methyl ester is unique due to its specific ester and cyclopentene structure, which imparts distinct reactivity and properties compared to similar compounds. Its shorter carbon chain compared to 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester makes it more reactive in certain chemical reactions.
Propiedades
Número CAS |
57155-71-2 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 4-(5-oxocyclopenten-1-yl)butanoate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)7-3-5-8-4-2-6-9(8)11/h4H,2-3,5-7H2,1H3 |
Clave InChI |
SXYIEWUEARAUQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


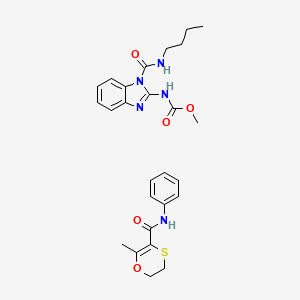
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
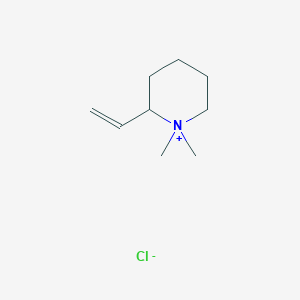
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
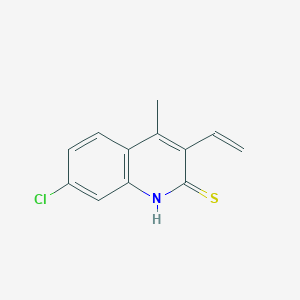
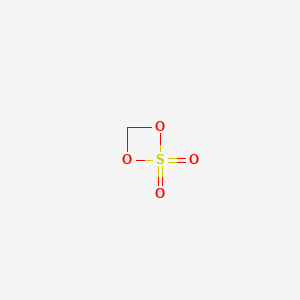
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
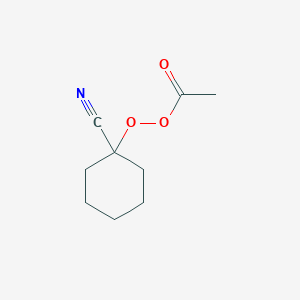
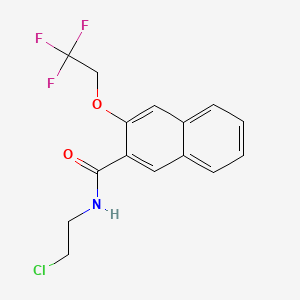
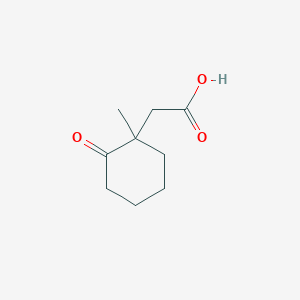
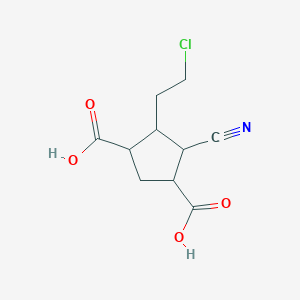
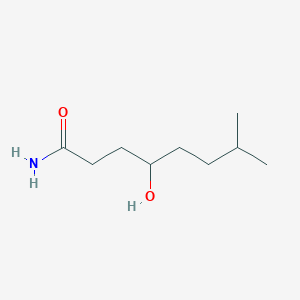
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
